![molecular formula C11H8Br2N4 B12548437 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline CAS No. 143459-23-8](/img/structure/B12548437.png)
4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline is an organic compound with the molecular formula C11H8Br2N4. It is a derivative of aniline, featuring a diazenyl group (N=N) bonded to a 3,5-dibromopyridin-2-yl moiety. This compound is part of the azo dye family, known for their vivid colors and wide range of applications in various industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,5-dibromo-2-aminopyridine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with aniline under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The bromine atoms in the pyridine ring enhance the compound’s reactivity and binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]phenol
- 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]benzoic acid
- 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]benzene
Uniqueness
4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline is unique due to its specific substitution pattern and the presence of both bromine atoms and a diazenyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
143459-23-8 |
|---|---|
Molekularformel |
C11H8Br2N4 |
Molekulargewicht |
356.02 g/mol |
IUPAC-Name |
4-[(3,5-dibromopyridin-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C11H8Br2N4/c12-7-5-10(13)11(15-6-7)17-16-9-3-1-8(14)2-4-9/h1-6H,14H2 |
InChI-Schlüssel |
CDIDDPRLNKYYQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


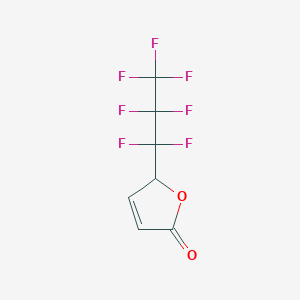
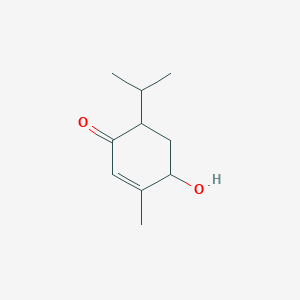

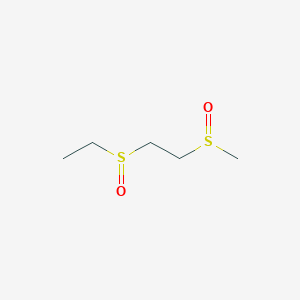
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
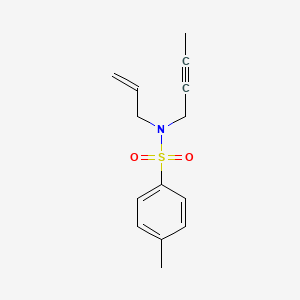
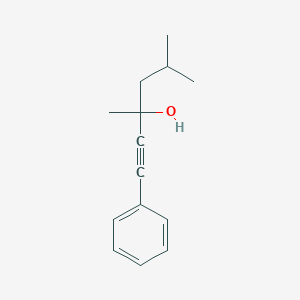

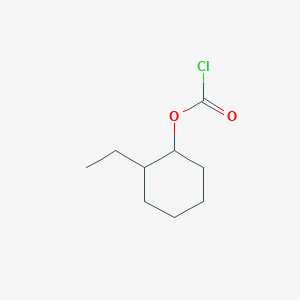

![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)
